Superior Antiproliferative Potency of Macarpine: An Intra-Class Comparison
The quaternary benzophenanthridine alkaloid macarpine (MA) demonstrates the highest antiproliferative activity among its class. In a comparative MTT assay on human cancer cell lines, its IC₅₀ range is quantified against other key benzophenanthridine alkaloids [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ range: 0.01–1.44 µg/mL |
| Comparator Or Baseline | Other benzophenanthridine alkaloids (e.g., sanguinarine, chelerythrine) |
| Quantified Difference | Toxicity of MA was 5- to 10-times higher than that of the other alkaloids. |
| Conditions | MTT assay on a panel of human cancer cell lines (HeLa, A431, HL60) and primary fibroblasts; 72h exposure. |
Why This Matters
For procurement, this data identifies macarpine as the most potent sub-type, essential for projects requiring maximal antiproliferative effect from this alkaloid class.
- [1] Slaninová, I., Slunská, Z., Šinkora, J., Vlková, M., & Táborská, E. (2007). Screening of Minor Benzo(c)phenanthridine Alkaloids for Antiproliferative and Apoptotic Activities. Pharmaceutical Biology, 45(2), 131-139. View Source
